molecular formula C12H10F2O4 B6333589 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester;  90% CAS No. 1392146-98-3

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90%

Cat. No. B6333589
CAS RN: 1392146-98-3
M. Wt: 256.20 g/mol
InChI Key: AKEFQCRKRHTHFR-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester (DFBA) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-volatile compound that is soluble in a variety of organic solvents. DFBA has been used in a variety of studies involving organic synthesis, catalysis, and biochemistry. This compound has also been used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.

Scientific Research Applications

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. It has also been used in the study of the mechanism of action of drugs and other compounds. In addition, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% is not yet fully understood. However, it is believed that 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% acts as a proton donor, which can facilitate the transfer of protons from one compound to another. This proton transfer can lead to the formation of new compounds and can be used in a variety of chemical reactions. In addition, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% may also act as a catalyst, which can increase the rate of certain chemical reactions.
Biochemical and Physiological Effects
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been studied for its biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% has been studied for its potential anti-tumor and anti-inflammatory effects. It has also been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% in laboratory experiments has a number of advantages. It is a relatively stable compound that is easy to synthesize and is soluble in a variety of organic solvents. In addition, it is non-volatile and has a low toxicity. However, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% is not suitable for use in certain types of experiments, such as those involving high temperatures or high pressures.

Future Directions

The potential future directions for the use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% are numerous. It could be used in the study of the mechanism of action of drugs, as well as in the synthesis of new pharmaceuticals and natural products. In addition, it could be used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. Finally, 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% could be used in the development of new catalysts that could be used in a variety of chemical reactions.

Synthesis Methods

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% can be synthesized through a variety of methods. One of the most common methods is the reaction of 2,2-difluoro-1,3-benzodioxole with 5-acrylic acid methyl ester. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester; 90% in high yields. Other methods of synthesis include the reaction of 2,2-difluoro-1,3-benzodioxole with acetic anhydride, as well as the reaction of 2,2-difluoro-1,3-benzodioxole with acetic acid.

properties

IUPAC Name

ethyl (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O4/c1-2-16-11(15)6-4-8-3-5-9-10(7-8)18-12(13,14)17-9/h3-7H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEFQCRKRHTHFR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-benzodioxole-5-acrylic acid methyl ester

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